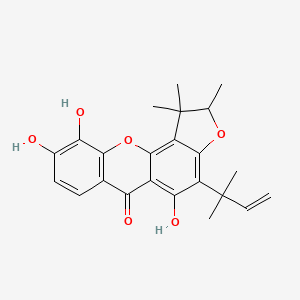

Rheediaxanthone B

描述

Significance of Natural Products as Bioactive Compounds

Natural products have historically been and continue to be a cornerstone of drug discovery and development. mdpi.com These compounds, derived from sources such as plants, microorganisms, and marine life, represent a vast and structurally diverse reservoir of biologically active molecules. frontiersin.orgworldscientific.com Their inherent complexity and pre-validated biological activity make them potent starting points for new therapeutic agents. frontiersin.org In fact, a significant portion of modern pharmaceuticals, particularly in areas like cancer and infectious diseases, have their origins in natural products. silae.itnih.gov The exploration of natural sources remains a critical strategy in the quest for novel lead compounds to address a wide range of human ailments. mdpi.comsilae.it

Overview of Xanthone (B1684191) Chemical Class in Phytochemistry

Xanthones are a distinct class of heterocyclic secondary metabolites characterized by a dibenzo-γ-pyrone scaffold. mdpi.commdpi.com The term "xanthone" originates from the Greek word "xanthos," meaning yellow, which reflects the typical coloration of these compounds in their solid state. mdpi.com The basic chemical formula for the xanthone core is C₁₃H₈O₂, with the IUPAC name 9H-xanthen-9-one. mdpi.com

Found in higher plants, fungi, and lichens, xanthones are particularly abundant in plant families such as Clusiaceae, Gentianaceae, and Polygalaceae. mdpi.commdpi.comwikipedia.org The structural diversity of xanthones is vast, arising from various substitutions on the core structure. They can be classified based on the number of oxygen-containing substituents (mono-, di-, tri-, tetra-, penta-, and hexa-oxygenated xanthones) or by the presence of other moieties like prenyl groups, glycosides, and furan (B31954) rings. mdpi.commdpi.com This structural variety contributes to their wide range of reported biological activities, including antioxidant, antimicrobial, and anticancer properties. mdpi.comresearchgate.net

Historical Context and Discovery of Rheediaxanthone B

Rheediaxanthone B is a specific member of the xanthone family that has garnered scientific interest. It is a prenylated xanthone, a subclass known for its potential biological activities. The discovery and isolation of Rheediaxanthone B, often designated as XB, have been linked to bioactivity-guided fractionation of plant extracts. nih.govplos.org

Notably, 2-deprenyl-rheediaxanthone B was isolated from the tree fern Metaxya rostrata, a plant used in the traditional medicine of Central and South America for treating intestinal ailments and tumors. nih.govplos.orgresearchgate.net Initial investigations into the extracts of M. rostrata revealed significant cytotoxic activity against cancer cells, which led to the identification of 2-deprenyl-rheediaxanthone B as one of the active constituents. nih.govresearchgate.net Further research has also identified Rheediaxanthone A from Calophyllum inophyllum. biocrick.com The isolation of these compounds typically involves chromatographic techniques, and their structures are elucidated using mass spectrometry and nuclear magnetic resonance (NMR) analysis. nih.govresearchgate.net

Detailed Research Findings on Rheediaxanthone B

Subsequent studies on 2-deprenyl-rheediaxanthone B have explored its biological effects in more detail. Research has shown that it can induce cell death in colorectal cancer cell lines. nih.govplos.orgresearchgate.net The mechanism of action appears to involve the disruption of the cell cycle and the induction of a form of cell death similar to mitotic catastrophe. nih.govplos.orgresearchgate.net Specifically, it has been observed to down-regulate the expression of the FoxM1 protein, which is crucial for cell cycle progression. nih.govplos.orgresearchgate.net

Beyond its anticancer potential, some studies have also investigated other biological activities of Rheediaxanthone B, including antifungal and antimalarial properties. nih.govplos.org For instance, it has shown activity against Candida albicans. nih.govplos.org The diverse biological profile of Rheediaxanthone B highlights its potential as a lead compound for the development of new therapeutic agents. nih.govplos.orgresearchgate.net

| Compound Name | Source Organism |

| 2-deprenyl-rheediaxanthone B | Metaxya rostrata |

| Rheediaxanthone A | Calophyllum inophyllum |

| Inophinnin | Calophyllum inophyllum |

| Inophinone | Calophyllum inophyllum |

| Soulattrin | Calophyllum soulattri |

| Phylattrin | Calophyllum soulattri |

| Pyranojacareubin | Calophyllum sp. |

| Macluraxanthone | Calophyllum sp. |

| 4-hydroxyxanthone | Calophyllum sp. |

| Caloxanthone C | Calophyllum sp. |

| Brasixanthone B | Calophyllum sp. |

| Trapezifolixanthone | Calophyllum sp. |

| Morelloflavone | Not specified in provided context |

| Volkensiflavone | Not specified in provided context |

| Robustaflavone | Rhus succedanea |

| Hinokiflavone | Rhus succedanea |

| Amentoflavone | Rhus succedanea |

| Agathisflavone | Rhus succedanea |

| Rhusflavone | Rhus succedanea |

| Rhusflavanone | Rhus succedanea |

| Swertifrancheside | Not specified in provided context |

| Gallotannin | Combretum molle |

| L-Canavanine | Sutherlandia frutescens |

| D-Pinitol | Not specified in provided context |

| Putranjivain A | Not specified in provided context |

| Cinnamtannin B-1 | Metaxya rostrata |

| Aesculitannin B | Metaxya rostrata |

| Methylated xanthones | Metaxya rostrata |

Structure

3D Structure

属性

CAS 编号 |

77181-98-7 |

|---|---|

分子式 |

C23H24O6 |

分子量 |

396.43 |

IUPAC 名称 |

5,9,10-trihydroxy-1,1,2-trimethyl-4-(2-methylbut-3-en-2-yl)-2H-furo[2,3-c]xanthen-6-one |

InChI |

InChI=1S/C23H24O6/c1-7-22(3,4)14-18(27)13-16(25)11-8-9-12(24)17(26)19(11)29-20(13)15-21(14)28-10(2)23(15,5)6/h7-10,24,26-27H,1H2,2-6H3 |

SMILES |

CC1C(C2=C3C(=C(C(=C2O1)C(C)(C)C=C)O)C(=O)C4=C(O3)C(=C(C=C4)O)O)(C)C |

同义词 |

(-)-Rheediaxanthone B; (-)-4-(1,1-Dimethyl-2-propen-1-yl)-1,2-dihydro-5,9,10-trihydroxy-1,1,2-trimethyl-6H-furo[2,3-c]xanthen-6-one |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies of Rheediaxanthone B

Botanical Sources of Rheediaxanthone B

Rheediaxanthone B is a naturally occurring xanthone (B1684191), a class of organic compounds with a distinctive tricyclic ring structure. uniroma1.itmdpi.com It has been identified in several plant species, primarily within the Guttiferae (also known as Clusiaceae) family. wikipedia.orgscribd.comwikipedia.org

Metaxya rostrata as a Primary Source

The tree fern Metaxya rostrata is a significant natural source of Rheediaxanthone B. plos.orgthieme-connect.comresearchgate.net This plant has been the subject of phytochemical investigations that have led to the isolation of this compound. nih.govresearchgate.net In traditional medicine, particularly in Costa Rica, the rhizome of Metaxya rostrata is used to treat intestinal ailments. thieme-connect.comsemanticscholar.orgresearchgate.net

Other Plant Families and Species Containing Rheediaxanthone B

Beyond Metaxya rostrata, Rheediaxanthone B and its derivatives have been isolated from other plant species, notably within the Guttiferae family. plos.orgsci-hub.st This family is known to be a rich source of various xanthones. mdpi.comscribd.comnih.gov

Rheedia benthamiana : The root-bark of Rheedia benthamiana has been identified as a source of Rheediaxanthone B. plos.orgrsc.org This plant, also known as Garcinia benthamiana, contains a variety of other xanthones as well. wikipedia.orgacs.org

Hypericum roeperanum : The roots of Hypericum roeperanum have also been found to contain 2-deprenyl-rheediaxanthone B. plos.org This species is an aromatic shrub that is also used in traditional medicine. zimbabweflora.co.zwresearchgate.net

Geographical Distribution of Source Organisms

The plants that produce Rheediaxanthone B are found in specific regions across the globe.

Metaxya rostrata : This fern is widespread in the neotropics, with its habitat ranging from Southern Mexico through Central and South America, including countries like Colombia, Venezuela, Peru, and Bolivia. wikipedia.orgmdpi.combritannica.comwikipedia.orgkew.org It is commonly found in lowland rainforests. semanticscholar.orgmdpi.com

Guttiferae (Clusiaceae) Family : This family has a pantropical distribution, with a high concentration of species in Southeast Asia, as well as in tropical Africa and the Neotropics. researchgate.netjntbgri.res.in The genus Garcinia, which includes Rheedia benthamiana, is found in these regions. wikipedia.orggreeninstitute.ngkew.orgwikipedia.org

Rheedia benthamiana (Garcinia benthamiana): This species is native to several South American countries, including central Brazil, northern Peru, Guyana, Suriname, and French Guiana. wikipedia.org

Hypericum roeperanum : This shrub is found in Africa, with a distribution from Ethiopia and Sudan southwards through eastern tropical Africa to South Africa. zimbabweflora.co.zwzimbabweflora.co.zwkew.org It typically grows in the ecotone between evergreen forests and montane grasslands. zimbabweflora.co.zwjstor.org

Extraction Techniques for Rheediaxanthone B

The isolation of Rheediaxanthone B from its natural sources involves a multi-step process that includes initial extraction followed by purification.

Solvent-Based Extraction Processes

The initial step in isolating Rheediaxanthone B is typically a solvent-based extraction. The choice of solvent is crucial for efficiently extracting the compound from the plant material.

For instance, dried and pulverized rootlets of Metaxya rostrata have been extracted using dichloromethane (B109758) (CH2Cl2) with the aid of sonication. plos.orgnih.gov Similarly, the root-bark of Rheedia benthamiana has been subjected to extraction to isolate xanthones. rsc.org

Bioactivity-Guided Fractionation Strategies

Following the initial extraction, a process known as bioactivity-guided fractionation is often employed to isolate the pure compound. plos.orgnih.govcore.ac.uk This strategy involves separating the crude extract into various fractions and testing each fraction for a specific biological activity, such as cytotoxicity against cancer cell lines. plos.orgnih.govresearchgate.net The most active fractions are then subjected to further separation until the pure, active compound is isolated. plos.orgnih.gov

A common method used for fractionation is column chromatography. For example, the CH2Cl2 extract of Metaxya rostrata was fractionated using a Sephadex LH-20 column with ethyl acetate (B1210297) as the eluent. plos.orgnih.gov This process yielded multiple subfractions, which were then evaluated for their effects on cancer cell viability. plos.orgnih.gov The most potent fraction was further purified using solid-phase extraction with a C-18 cartridge and eluted with a methanol (B129727) gradient. plos.orgnih.gov The final pure compound was identified as 2-deprenyl-rheediaxanthone B through methods like HPLC, MS, and NMR analysis. plos.orgnih.govresearchgate.net

Data Tables

Table 1: Botanical Sources of Rheediaxanthone B

| Botanical Name | Family | Part(s) Used |

|---|---|---|

| Metaxya rostrata | Metaxyaceae | Rootlets, Rhizome plos.orgthieme-connect.comsemanticscholar.org |

| Rheedia benthamiana (Garcinia benthamiana) | Guttiferae (Clusiaceae) wikipedia.org | Root-bark plos.orgrsc.org |

Table 2: Geographical Distribution of Source Organisms

| Organism | Geographical Region(s) |

|---|---|

| Metaxya rostrata | Neotropics (Southern Mexico to Bolivia and Brazil) researchgate.netwikipedia.orgbritannica.com |

| Guttiferae (Clusiaceae) | Pantropical (Southeast Asia, Tropical Africa, Neotropics) researchgate.netjntbgri.res.in |

| Rheedia benthamiana | South America (Brazil, Peru, Guyana, Suriname, French Guiana) wikipedia.org |

Table 3: Extraction and Isolation of 2-deprenyl-rheediaxanthone B from Metaxya rostrata

| Step | Method | Details |

|---|---|---|

| Extraction | Solvent Extraction | Dried rootlets pulverized and extracted with dichloromethane (CH2Cl2) via sonication. plos.orgnih.gov |

| Initial Fractionation | Column Chromatography | Sephadex LH-20 column with ethyl acetate elution, yielding 16 subfractions. plos.orgnih.gov |

| Bioactivity Assay | Cytotoxicity Testing | Fractions evaluated for their effect on SW480 colon carcinoma cell viability. plos.orgnih.gov |

| Further Purification | Solid-Phase Extraction | The most active fraction (CC-14) was further separated on a C-18 cartridge with a methanol gradient. plos.orgnih.gov |

| Compound Identification | Spectroscopic Analysis | HPLC, MS, and NMR were used to identify the isolated compound as 2-deprenyl-rheediaxanthone B. plos.orgnih.govresearchgate.net |

Chromatographic Purification Methodologies

Column Chromatography Applications

Column chromatography is a fundamental and widely used preparative technique for the separation of xanthones, including Rheediaxanthone B, from plant extracts. vbspu.ac.insemanticscholar.orguoanbar.edu.iq This method involves packing a solid adsorbent material (the stationary phase) into a column and passing a liquid (the mobile phase) through it. Compounds in the extract separate based on their differing affinities for the stationary and mobile phases. uoanbar.edu.iq

Common stationary phases for xanthone isolation include silica (B1680970) gel and Sephadex LH-20. semanticscholar.orgplos.org Silica gel chromatography typically separates compounds based on polarity, where a solvent system with gradually increasing polarity is used to elute the compounds from the column. uoanbar.edu.iqamu.edu.az For instance, the fractionation of a Rheedia acuminata bark extract utilized silica gel column chromatography with a heptane/ethyl acetate gradient to yield ten fractions. nih.gov

Sephadex LH-20, a size-exclusion chromatography medium, is also frequently employed. In the bioactivity-guided isolation of 2-deprenyl-rheediaxanthone B from Metaxya rostrata, a dichloromethane extract was first subjected to column chromatography on Sephadex LH-20, eluting with ethyl acetate, which resulted in 16 subfractions. plos.org

Vacuum Liquid Chromatography (VLC) is another variation used for the initial, rapid fractionation of crude extracts. nih.gov It operates under negative pressure, which speeds up the separation process. Studies have shown the use of VLC with silica gel and even calcium oxide as the stationary phase for the successful isolation of xanthones from sources like mangosteen pericarp. unram.ac.id

| Technique | Stationary Phase | Mobile Phase (Eluent) | Source Example | Reference |

|---|---|---|---|---|

| Column Chromatography | Sephadex LH-20 | Ethyl Acetate (EtOAc) | Isolation of 2-deprenyl-rheediaxanthone B from Metaxya rostrata | plos.org |

| Column Chromatography | Silica Gel | Heptane/EtOAc mixtures (gradient) | Fractionation of Rheedia acuminata extract | nih.gov |

| Vacuum Liquid Chromatography (VLC) | Calcium Oxide (CaO) | n-hexane/EtOAc (gradient) | Isolation of xanthones from Garcinia mangostana | unram.ac.id |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the study of Rheediaxanthone B, serving a dual role in both the final purification (preparative HPLC) and purity assessment (analytical HPLC). semanticscholar.orgmoravek.com This technique offers high resolution and sensitivity, making it ideal for separating complex mixtures and quantifying the purity of the isolated compound. vbspu.ac.inmoravek.com HPLC is often regarded as the most effective technique for the separation, identification, and quantification of xanthones. semanticscholar.orgamu.edu.az

In the isolation of 2-deprenyl-rheediaxanthone B, analytical HPLC was crucial for monitoring the fractions obtained from other chromatographic steps. researchgate.net A specific method was developed using a reversed-phase (RP-18) column. researchgate.net The purity of the final compound was determined to be over 98% based on this HPLC analysis. plos.orgresearchgate.net Reversed-phase columns (like C18) are commonly used for polar xanthones, typically with a mobile phase consisting of acetonitrile (B52724) and water. amu.edu.az

The process of purity assessment via HPLC often involves a photodiode array (PDA) detector, which can assess spectral homogeneity across a chromatographic peak. sepscience.com For more definitive identification and to rule out co-eluting impurities, HPLC is frequently coupled with mass spectrometry (LC-MS). sepscience.comhplc.eu This hyphenated technique provides molecular weight information, confirming the identity and purity of the isolated compound. hplc.eu

| Parameter | Description | Source Example | Reference |

|---|---|---|---|

| Instrument | Shimadzu with LC solution software | Analysis of 2-deprenyl-rheediaxanthone B | researchgate.net |

| Column | LiChroCART Lichrospher 100, RP-18e (250 x 4 mm, 5 µm) | ||

| Mobile Phase | A: 1% formic acid in water; B: acetonitrile | ||

| Flow Rate | 1 ml/min | ||

| Gradient Program | 40% B (0-15 min), 60% B (25-30 min) | ||

| Detection | UV and Evaporative Light Scattering Detector (E-LSD) |

Other Advanced Chromatographic Techniques Utilized

Beyond standard column and HPLC methods, other advanced chromatographic techniques are employed for the challenging purification of natural products like xanthones. These methods offer alternative selectivities or efficiencies.

Centrifugal Partition Chromatography (CPC) , also known as Counter-Current Chromatography (CCC), is a liquid-liquid purification technique that avoids the use of solid supports like silica. technosaurus.co.jp This is advantageous as it can prevent the irreversible adsorption and degradation of sensitive compounds. CPC has been successfully used to purify xanthones from a crude extract of Garcinia mangostana pericarp. technosaurus.co.jp The combination of CPC with HPLC-MS provides a powerful and rapid methodology for the separation and identification of xanthones directly from crude extracts. technosaurus.co.jp

Other techniques often used in the broader workflow of natural product isolation include:

Flash Chromatography : A variation of column chromatography that uses moderate pressure to increase the flow rate and speed up the separation, often used for fractionating crude extracts. semanticscholar.org

Thin-Layer Chromatography (TLC) : A planar chromatography technique used for rapid analysis of fractions, monitoring reaction progress, and determining the appropriate solvent system for column chromatography. vbspu.ac.insemanticscholar.orgamu.edu.az

Multimodal or Mixed-Mode Chromatography (MM) : This advanced technique uses resins with ligands that can interact with target molecules through multiple interaction types (e.g., ionic, hydrophobic). cytivalifesciences.com.cn This offers unique selectivity and can be effective for purifying compounds that are difficult to separate using traditional single-mode chromatography. cytivalifesciences.com.cn

These advanced methods, often used in combination, form a comprehensive strategy for isolating pure Rheediaxanthone B from its complex natural matrix. nih.gov

Structural Elucidation Approaches for Rheediaxanthone B

Spectroscopic Analysis for Structural Determination

The foundational methods for determining the molecular structure of Rheediaxanthone B relied on a suite of spectroscopic analyses, each providing unique insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of Rheediaxanthone B. researchgate.netnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments have been employed to map out the connectivity of atoms within the molecule. nih.govacgpubs.orgacgpubs.org

¹H-NMR spectra revealed key proton signals. For instance, in deuterated methanol (B129727), aromatic protons were observed as singlets around δ 6.12 ppm and δ 7.10 ppm. acgpubs.org The presence of a prenyl group was indicated by two singlets for methyl groups at approximately δ 1.61 ppm and δ 1.32 ppm, and a doublet for another methyl group at δ 1.40 ppm coupled to a quartet of a methine proton at δ 4.53 ppm. acgpubs.org

¹³C-NMR data provided a carbon skeleton fingerprint of the molecule. acgpubs.orgresearchgate.net Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPTQ) helped in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. mdpi.com Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were crucial in correlating proton and carbon signals, allowing for the definitive placement of substituents on the xanthone (B1684191) core. acgpubs.orgdntb.gov.ua For example, HMBC correlations helped to establish the connectivity between the prenyl group and the xanthone scaffold. dntb.gov.ua

¹H and ¹³C NMR Data for Rheediaxanthone B Derivatives

The following table presents NMR data for derivatives of Rheediaxanthone B, which are structurally very similar and provide insight into the chemical shifts of the core structure. Data was recorded in CD₃OD.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 162.2 | |

| 2 | 97.4 | 6.13 (s) |

| 3 | 165.7 | |

| 4 | 92.5 | |

| 4a | 156.4 | |

| 5 | 143.9 | |

| 5a | 137.9 | |

| 6 | 145.4 | |

| 7 | 111.4 | |

| 8 | 119.5 | 7.36 (s) |

| 8a | 108.9 | |

| 9 (C=O) | 181.8 | |

| 9a | 103.9 | |

| 1' | 22.1 | |

| 2' | 75.8 | 4.54 (q, 6.6) |

| 3' | 84.1 | |

| 4' | 26.9 | 1.62 (s) |

| 5' | 17.8 | 1.33 (s) |

| 2''-CH₃ | 20.3 | 1.41 (d, 6.6) |

| 6-OCH₃ | 56.9 | 3.93 (s) |

| Data sourced from a study on methylated derivatives of Rheediaxanthone B. mdpi.com |

Mass Spectrometry (MS) Techniques (e.g., LC-HRMS, ESI-MS)

Mass spectrometry has been instrumental in determining the molecular weight and formula of Rheediaxanthone B and its derivatives. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-HRMS), has provided precise mass measurements, allowing for the unambiguous determination of elemental compositions. nih.govmdpi.com

For example, Electrospray Ionization Mass Spectrometry (ESI-MS) of 2-deprenyl-rheediaxanthone B showed a protonated molecule [M+H]⁺ at an m/z of 329.1. nih.gov Further fragmentation in MS² experiments revealed characteristic losses, such as the loss of a C₃H₆ (42 Da) or C₄H₈ (56 Da) fragment from the prenyl side chain, which is a hallmark of C-prenylated aromatic compounds. acgpubs.orgnih.gov For instance, the fragmentation of the [M+H]⁺ ion of 2-deprenyl-7-hydroxy-rheediaxanthone B (molecular weight 344.0932 Da) showed these typical neutral losses. acgpubs.org These fragmentation patterns provide valuable structural clues that corroborate the data obtained from NMR spectroscopy. nih.govmdpi.com

Mass Spectrometry Data for Rheediaxanthone B Derivatives

The table below summarizes the high-resolution mass spectrometry data for several methylated derivatives of Rheediaxanthone B, confirming their elemental composition.

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |

| 2-Deprenyl-6-O-methyl-7-hydroxy-rheediaxanthone B | C₁₉H₁₉O₇ | 359.1131 | 359.1137 |

| 2-Deprenyl-5-O-methyl-7-methoxy-rheediaxanthone B | C₂₀H₂₁O₇ | 373.1290 | 373.1296 |

| 2-Deprenyl-5-O-methyl-7-hydroxy-rheediaxanthone B | C₁₉H₁₉O₇ | 359.1131 | 359.1132 |

| Data sourced from a study on methylated xanthones from Metaxya rostrata. mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophoric systems. researchgate.netdntb.gov.ua The UV spectrum of xanthones is characteristic and is influenced by the substitution pattern on the core structure. inpa.gov.brinpa.gov.br For Rheediaxanthone B and its analogues, UV spectra typically show absorption maxima that are indicative of the xanthone nucleus. dntb.gov.uainpa.gov.br The use of shift reagents, such as sodium acetate (B1210297) (NaOAc) or aluminum chloride (AlCl₃), can further help to identify the positions of free hydroxyl groups on the xanthone skeleton. inpa.gov.brinpa.gov.br

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netdntb.gov.ua The IR spectrum of a Rheediaxanthone B derivative, for example, showed characteristic absorption bands for hydroxyl groups (around 3187 cm⁻¹) and aromatic rings (around 1630 and 1589 cm⁻¹). nih.gov These data, while not providing a complete structural map, serve to confirm the presence of key functional groups suggested by other spectroscopic methods. nih.govacs.org

Confirmation of Structure through Comparative Analysis

The final confirmation of the structure of Rheediaxanthone B and its derivatives is often achieved through comparative analysis. The spectroscopic data (NMR, MS, UV, and IR) are meticulously compared with those of known, structurally related xanthones. acgpubs.orginpa.gov.br This comparative approach is powerful because the core xanthone structure provides a consistent spectroscopic scaffold, and the variations in the spectra can be reliably attributed to the different substitution patterns. For instance, the ¹H and ¹³C NMR spectra of newly isolated methylated derivatives of Rheediaxanthone B were found to be very similar to the published data for the parent compound, 2-deprenyl-rheediaxanthone B. nih.govmdpi.com This similarity allows for confident assignment of the core structure, with any observed differences in chemical shifts helping to pinpoint the locations of methylation or other modifications. mdpi.cominpa.gov.br

Biosynthetic Pathways of Rheediaxanthone B

General Xanthone (B1684191) Biosynthesis in Plants

The fundamental C6-C1-C6 scaffold of xanthones is the product of a mixed biosynthetic origin, drawing precursors from two primary metabolic routes: the shikimate pathway and the acetate (B1210297) pathway. thieme-connect.descilit.commdpi.com This dual origin is a hallmark of xanthone biosynthesis in higher plants. mdpi.com

The shikimate pathway is the source for one of the two aromatic rings (designated the B-ring) of the xanthone core. capes.gov.brfrontiersin.org This pathway converts simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into aromatic amino acids. capes.gov.brresearchgate.net For xanthone biosynthesis, this typically proceeds via L-phenylalanine or, in some plant families like Gentianaceae, through a phenylalanine-independent route to form intermediates like 3-hydroxybenzoic acid. capes.gov.brnih.gov In the more studied phenylalanine-dependent pathway, L-phenylalanine is converted through a series of enzymatic steps to an activated intermediate, commonly benzoyl-CoA, which serves as a key building block for the subsequent condensation reaction. thieme-connect.dersc.org

The second aromatic ring (the A-ring) is derived from the acetate (or polyketide) pathway. thieme-connect.demdpi.com Specifically, three molecules of malonyl-CoA, a C3 dicarboxylic acid derived from acetyl-CoA, are utilized. thieme-connect.de These units are condensed in a head-to-tail fashion, similar to fatty acid and flavonoid biosynthesis, to build the polyketide chain that will ultimately form the A-ring of the xanthone structure. thieme-connect.demdpi.com

The convergence of the shikimate and acetate pathways occurs with the formation of a benzophenone (B1666685) intermediate. capes.gov.brresearchgate.net This key step is catalyzed by a type III polyketide synthase enzyme called benzophenone synthase (BPS). thieme-connect.deutar.edu.my BPS facilitates the condensation of one molecule of benzoyl-CoA (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway) to yield 2,4,6-trihydroxybenzophenone (B1214741). thieme-connect.decore.ac.uk This intermediate is then typically hydroxylated by a cytochrome P450 monooxygenase to produce 2,3′,4,6-tetrahydroxybenzophenone, which is considered the central precursor for most plant-derived xanthones. thieme-connect.decapes.gov.brresearchgate.net

The final step in forming the characteristic tricyclic xanthone nucleus is a regioselective, intramolecular oxidative coupling of the benzophenone intermediate. capes.gov.brresearchgate.net This reaction is catalyzed by specific cytochrome P450 enzymes, which function as xanthone synthases. thieme-connect.dersc.org The cyclization involves an oxidative phenol (B47542) coupling reaction that can occur at either the ortho or para position relative to the 3'-hydroxyl group of the 2,3′,4,6-tetrahydroxybenzophenone precursor. thieme-connect.de This regioselectivity determines which of the two primary xanthone cores is formed: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). thieme-connect.decapes.gov.br These core structures then serve as the scaffolds for a vast array of further enzymatic modifications, leading to the great diversity of naturally occurring xanthones. researchgate.net

Proposed Biosynthetic Route for Rheediaxanthone B

While the complete biosynthetic pathway for Rheediaxanthone B has not been fully elucidated, a plausible route can be proposed based on the general xanthone pathway and the biosynthesis of other structurally related prenylated xanthones in the Clusiaceae family, such as the mangostins. researchgate.net

The biosynthesis of Rheediaxanthone B likely begins with the formation of the xanthone core, 1,3,7-trihydroxyxanthone, which is common in the Clusiaceae family. This core then undergoes a series of tailoring reactions:

Hydroxylation: The 1,3,7-trihydroxyxanthone core is hydroxylated at the C-6 position to form 1,3,6,7-tetrahydroxyxanthone. This intermediate is a critical branch point for the biosynthesis of many complex prenylated xanthones, including γ-mangostin and hyperxanthone (B12302290) E. researchgate.net

Geranylation: An aromatic prenyltransferase enzyme attaches a geranyl pyrophosphate (GPP) molecule to the C-2 position of the 1,3,6,7-tetrahydroxyxanthone scaffold.

Prenylation: A second prenyltransferase adds a dimethylallyl pyrophosphate (DMAPP) molecule, likely to the C-8 position of the geranylated xanthone intermediate. researchgate.net This step is analogous to the C-8 prenylation observed in the formation of γ-mangostin and hyperxanthone E. researchgate.net

Cyclization and Rearrangement: The C-8 dimethylallyl group undergoes an oxidative cyclization to form the dihydropyran ring fused to the xanthone core. This type of cyclization is a known modification in xanthone chemistry. core.ac.uk

Final Hydroxylation: A final hydroxylation step on the geranyl side chain would yield the final structure of Rheediaxanthone B.

This proposed sequence accounts for the key structural features of Rheediaxanthone B: the 1,3,6,7-oxygenation pattern on the xanthone core, the C-2 geranyl group, and the C-8 derived dihydropyran ring.

Enzymatic Systems Implicated in Xanthone Biosynthesis Relevant to Rheediaxanthone B

The biosynthesis of complex xanthones like Rheediaxanthone B relies on a suite of specialized enzymes. While the specific enzymes for Rheediaxanthone B have not been isolated, research on related pathways in Hypericum, Garcinia, and Aspergillus species provides a clear picture of the enzyme families involved. thieme-connect.defrontiersin.orgresearchgate.net

| Enzyme Class | Specific Enzyme Example | Role in Xanthone Biosynthesis | Reference |

| Polyketide Synthase | Benzophenone Synthase (BPS) | Catalyzes the condensation of benzoyl-CoA and three malonyl-CoA units to form the 2,4,6-trihydroxybenzophenone intermediate. | thieme-connect.deutar.edu.my |

| Cytochrome P450 Monooxygenases | Benzophenone 3'-hydroxylase (CYP81AA family) | Hydroxylates the benzophenone intermediate to form 2,3',4,6-tetrahydroxybenzophenone. | thieme-connect.de |

| 1,3,7-THX synthase (CYP81AA1) | Catalyzes the intramolecular oxidative cyclization of the benzophenone intermediate to form the 1,3,7-trihydroxyxanthone core. | thieme-connect.decapes.gov.br | |

| Xanthone 6-hydroxylase (X6H) | Adds a hydroxyl group at the C-6 position of the xanthone core, a key step towards many prenylated xanthones. | researchgate.net | |

| Aromatic Prenyltransferases (PT) | HcPT, HsPT8PX | Catalyze the attachment of prenyl groups (from DMAPP or GPP) to the xanthone nucleus at specific positions (e.g., C-8). These are crucial for creating prenylated xanthones. | thieme-connect.descilit.com |

| Patulone-forming PT (HsPTpat) | Can catalyze gem-diprenylation, attaching two prenyl groups to the same carbon, showcasing the diversity of PT activity. | scilit.comresearchgate.net |

For Rheediaxanthone B specifically, the key enzymatic players would include:

Benzophenone Synthase (BPS) and CYP450s (hydroxylase and synthase) to create the 1,3,6,7-tetrahydroxyxanthone precursor.

At least two distinct Aromatic Prenyltransferases (PTs) : one to attach the geranyl group at C-2 and another to attach the dimethylallyl group at C-8. These enzymes are known to be highly regiospecific. thieme-connect.descilit.com

A CYP450 monooxygenase or similar oxidase to catalyze the cyclization of the C-8 prenyl group into the dihydropyran ring.

A final hydroxylase , likely another CYP450, to modify the geranyl side chain.

The study of these enzymatic systems, particularly the prenyltransferases, is an active area of research, as they are key to generating the vast structural diversity and significant biological activities of prenylated xanthones. thieme-connect.demdpi.com

Genetic Basis of Biosynthetic Production in Source Organisms

The biosynthesis of xanthones, including Rheediaxanthone B, is a complex process involving multiple enzymatic steps encoded by specific genes within the source organism's genome. In plants, these secondary metabolites are typically produced through the convergence of the shikimate and acetate (polyketide) pathways. ulb.ac.bedntb.gov.ua The shikimate pathway is responsible for forming the B-ring of the xanthone structure, while the acetate pathway provides the precursors for the A-ring. ulb.ac.be

The general pathway proceeds through several key stages:

Formation of Precursors : The shikimate pathway, originating in the plastids, produces aromatic amino acids, with L-phenylalanine often serving as a key precursor. ulb.ac.bedntb.gov.ua Concurrently, the acetate pathway, located in the endoplasmic reticulum, generates malonyl-CoA units. dntb.gov.ua

Benzophenone Synthesis : The pathways converge with the formation of a benzophenone intermediate. This crucial step is catalyzed by a key enzyme, benzophenone synthase, which facilitates the condensation reaction. For many xanthones, the central intermediate is 2,3′,4,6-tetrahydroxybenzophenone. dntb.gov.ua The formation of this intermediate can occur through both phenylalanine-dependent and phenylalanine-independent routes. dntb.gov.ua

Xanthone Core Formation : The characteristic tricyclic xanthone core (dibenzo-γ-pyrone) is formed via intramolecular oxidative coupling of the benzophenone intermediate. sci-hub.st This cyclization is often catalyzed by cytochrome P450 monooxygenases.

Tailoring Modifications : Following the formation of the basic xanthone scaffold, a series of tailoring reactions occur, leading to the vast diversity of xanthone structures observed in nature. These modifications include hydroxylation, methylation, glycosylation, and, crucially for Rheediaxanthone B, prenylation. sci-hub.st

Rheediaxanthone B is a prenylated xanthone, indicating that one of the final steps in its biosynthesis is the attachment of prenyl groups to the xanthone core. This reaction is catalyzed by prenyltransferase enzymes, which transfer a prenyl moiety from a donor molecule, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to the xanthone nucleus.

While this general biosynthetic framework is well-established for xanthones, the specific genes and enzymes responsible for the production of Rheediaxanthone B in its source organisms—such as Rheedia gardneriana, Garcinia viellardii, and Metaxya rostrata—have not been fully elucidated. ulb.ac.benih.gov Research into the genomics of these specific plant species is required to identify the precise gene clusters that encode the benzophenone synthase, cytochrome P450s, and prenyltransferases involved in the Rheediaxanthone B pathway. The Cytochrome P450 (CYP) gene family is known to be vital in the biosynthesis of various plant secondary metabolites, and specific CYPs are undoubtedly involved in the hydroxylation and oxidative coupling steps of xanthone formation. nih.gov However, linking specific CYP genes directly to Rheediaxanthone B synthesis requires further targeted genetic investigation.

Chemical Synthesis and Derivatization of Rheediaxanthone B

Total Synthesis Approaches for Rheediaxanthone B

As of the current scientific literature, a total synthesis of Rheediaxanthone B has not yet been reported. The complexity of its structure, featuring a poly-oxygenated xanthone (B1684191) core and a specific prenyl moiety, presents notable synthetic challenges. The scarcity of the natural compound underscores the pressing need for a viable total synthesis. researchgate.net

Challenges in Xanthone Ring System Synthesis

The construction of the core xanthone (dibenzo-γ-pyrone) ring system is a foundational step in the synthesis of Rheediaxanthone B. While numerous methods exist for xanthone synthesis, the specific oxygenation pattern of Rheediaxanthone B requires a regioselective approach. Common challenges in the synthesis of such polysubstituted xanthones include:

Regiocontrol: Achieving the desired substitution pattern on the aromatic rings without the formation of undesired isomers is a primary hurdle. Classical methods like the Grover-Shah-Shah reaction or cyclization of 2,2'-dihydroxybenzophenones often require specific precursors to ensure the correct placement of hydroxyl and other functional groups.

Harsh Reaction Conditions: Some traditional methods for xanthone formation involve harsh conditions, such as high temperatures and strong acids or bases, which may not be compatible with the sensitive functional groups present in the precursors of Rheediaxanthone B. core.ac.uk

Precursor Availability: The synthesis of the requisite substituted benzene (B151609) precursors for the construction of the xanthone core can be lengthy and complex in itself.

Strategies for Constructing the Prenyl Moiety

The introduction of the prenyl (3-methyl-2-butenyl) group onto the xanthone scaffold is another significant challenge. The position and connectivity of this lipophilic side chain are often crucial for biological activity. General strategies for the prenylation of phenolic compounds, which could be applicable to a future synthesis of Rheediaxanthone B, include:

Direct C-Prenylation: This involves the direct electrophilic substitution of a prenyl group onto the electron-rich aromatic ring. This reaction can be catalyzed by various acids or Lewis acids. A major challenge is controlling the regioselectivity, as multiple positions on the xanthone nucleus may be susceptible to attack.

O-Prenylation followed by Claisen Rearrangement: A common and often more selective method involves the initial O-alkylation of a phenol (B47542) with a prenyl halide to form a prenyl ether. Subsequent heating of this ether induces a nih.govnih.gov-sigmatropic Claisen rearrangement, which typically places the prenyl group at the ortho-position. sioc-journal.cnresearchgate.net This is a powerful strategy for regioselective prenylation. For Rheediaxanthone B, this would require a precursor with a hydroxyl group at the appropriate position to direct the prenylation.

Microwave-Assisted Synthesis: Modern techniques such as microwave-assisted organic synthesis (MAOS) have been employed to accelerate prenylation reactions and improve yields in the synthesis of other prenylated xanthones. core.ac.ukresearchgate.net

Semi-Synthetic Modifications of Rheediaxanthone B

Given the challenges in its total synthesis, and its limited availability from natural sources, semi-synthetic modifications of isolated Rheediaxanthone B represent a practical approach to explore its structure-activity relationships (SAR). While specific semi-synthetic derivatives of Rheediaxanthone B are not extensively detailed in the literature, the concept is highlighted as a necessary future direction. nih.govresearchgate.net Such modifications could involve reactions targeting the hydroxyl groups, such as methylation, acylation, or glycosylation, to probe their importance for its biological activity. The mention of semi-synthetic derivatives of other natural products like artemisinin (B1665778) underscores the potential of this strategy. scielo.br

Synthesis of Rheediaxanthone B Analogues and Derivatives

The synthesis of analogues and derivatives of Rheediaxanthone B provides valuable insights into the pharmacophore of this class of compounds. By systematically altering the structure, researchers can identify key functional groups responsible for its cytotoxic effects.

Methylated Derivatives

Recently, several methylated derivatives of 2-deprenyl-rheediaxanthone B have been isolated from Metaxya rostrata. mdpi.comresearchgate.net While these were isolated as natural products and not synthesized, their characterization provides a basis for future synthetic efforts and SAR studies. A comparative study of these natural methylated analogues with Rheediaxanthone B has shown that the degree of methylation significantly impacts their cytotoxic activity. mdpi.comresearchgate.netsemanticscholar.org Mono-methylated derivatives exhibited similar mechanisms to their non-methylated counterparts, whereas di-methylation led to a significant decrease in activity. mdpi.comresearchgate.net

Other Structural Modifications and Scaffolds

The broader class of prenylated xanthones has been the subject of extensive synthetic efforts, providing a blueprint for potential modifications to the Rheediaxanthone B scaffold. dntb.gov.ua The synthesis of various xanthone derivatives has been pursued to explore their anticancer potential. frontiersin.org Structural modifications often focus on:

Alteration of the Prenyl Group: Modifications to the length, saturation, or cyclization of the prenyl chain can have a profound effect on biological activity.

Modification of the Xanthone Core: The synthesis of pyranoxanthones, where the prenyl group is cyclized with an adjacent hydroxyl group, represents a common structural motif in bioactive natural products. nih.gov

Introduction of Different Substituents: The addition or removal of hydroxyl, methoxy, or other functional groups on the xanthone core can modulate the compound's electronic properties, solubility, and interaction with biological targets.

Pharmacological and Biological Activities of Rheediaxanthone B and Its Analogues Pre Clinical Studies

Anticancer Activities (In vitro and In vivo Animal Models)

Studies have demonstrated that 2-deprenyl-rheediaxanthone B exhibits notable anticancer effects, primarily investigated in colorectal cancer cell lines. The compound has been shown to reduce cell viability by modulating the cell cycle and inducing a specific form of programmed cell death.

The analogue 2-deprenyl-rheediaxanthone B has been identified as a potent cytotoxic agent against various colorectal cancer cell lines. A bioactivity-guided strategy led to the isolation of this compound, which was found to induce a loss of cell viability in these cancer cells in a time and concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be in the micromolar range, indicating significant cytotoxic potential. nih.gov

The IC50 values for 2-deprenyl-rheediaxanthone B across different colorectal cancer cell lines were reported to be between 11–23 µM. nih.gov

| Cell Line | Cancer Type | Reported IC50 Range (µM) |

|---|---|---|

| Various Colorectal Cancer Cell Lines | Colorectal Cancer | 11–23 |

Current pre-clinical research on 2-deprenyl-rheediaxanthone B has been predominantly focused on its effects on colorectal cancer. As of now, detailed studies investigating its cytotoxic activity against other cancer cell lines such as HeLa (cervical cancer) or MDA-MB-231 (breast cancer) have not been reported in the reviewed scientific literature.

The mechanism of cell death induced by 2-deprenyl-rheediaxanthone B is distinct from classical apoptosis. nih.gov While apoptosis-related proteins such as Bcl2 and Bcl-xl were found to be up-regulated, the key executioner caspase, Caspase 3, was not activated. nih.gov

Instead, the compound triggers cell death through a process that resembles mitotic catastrophe. nih.gov Key findings indicate that cells treated with 2-deprenyl-rheediaxanthone B are unable to undergo regular mitosis, a failure linked to the down-regulation of the transcription factor FoxM1, which is crucial for chromosome condensation. nih.gov Furthermore, the compound activates damage pathways downstream of the ATR (Ataxia Telangiectasia and Rad3-related) protein and initiates Caspase 2 activity, leading to cell death. nih.gov This mechanism is particularly relevant for tumors with p53 mutations that are resistant to conventional therapies, as mitotic catastrophe can be induced independently of p53 function. nih.gov

| Mechanism | Observation | Key Proteins Involved |

|---|---|---|

| Cell Cycle Modulation | Accumulation of cells in G2 and S phases. | Not specified |

| Programmed Cell Death | Cell death by a mechanism similar to mitotic catastrophe. | FoxM1 (down-regulated), Bcl2 (up-regulated), Bcl-xl (up-regulated), Caspase 3 (not activated), ATR, Caspase 2 (activated) |

The existing body of scientific literature on the anticancer activities of 2-deprenyl-rheediaxanthone B is primarily based on in vitro studies. There are currently no published reports on its in vivo efficacy in murine xenograft models to confirm its tumor-suppressing capabilities in a living organism.

Antimicrobial Activities (e.g., Antifungal, Antibacterial)

Beyond its anticancer properties, 2-deprenyl-rheediaxanthone B has been noted for its antimicrobial potential. While extensive studies are not available, earlier research has pointed to its activity against specific fungal pathogens. nih.gov Specifically, the compound has been reported to exhibit antifungal activity against Candida albicans. nih.gov Other biological activities that have been tested for this compound include antimalarial effects and impacts on angiogenesis. nih.gov

Activity against Candida albicans

While specific studies detailing the activity of Rheediaxanthone B against Candida albicans are not extensively available in the reviewed literature, research on analogous xanthone (B1684191) compounds demonstrates significant antifungal properties. A study focused on the discovery of novel antifungals identified a natural xanthone as a competitive inhibitor of Candida albicans glyceraldehyde-3-phosphate dehydrogenase (CaGAPDH), an essential enzyme for the fungus. This xanthone exhibited in vitro anti-C. albicans potential nih.gov. Furthermore, synthetic side-chain-optimized xanthones have shown potent anti-biofilm activity and broad-spectrum anti-Candida activities both in vitro and in vivo, including against multi-azole-resistant strains of C. albicans nih.gov. These findings suggest that xanthones as a class, which includes Rheediaxanthone B, represent a promising scaffold for the development of new antifungal agents.

Activity against Bacterial Strains (e.g., Staphylococcus aureus)

Pre-clinical studies have highlighted the potential of xanthone derivatives as effective antibacterial agents against Gram-positive bacteria, including the pathogenic Staphylococcus aureus. While specific minimum inhibitory concentration (MIC) values for Rheediaxanthone B against S. aureus were not found in the available research, studies on its analogues provide valuable insights. For instance, a series of 3,6-disubstituted xanthone derivatives demonstrated notable antibacterial properties. One particular derivative, Xanthone 16, showed exceptional efficacy with an MIC of 11 µM (4 µg/mL) against the reference strain Staphylococcus aureus ATCC 25923 and 25 µM (9 µg/mL) against a methicillin-resistant S. aureus (MRSA) strain nih.gov.

Another study focused on Rhein, an anthraquinone with structural similarities to the xanthone core, and its derivative, RH17. RH17 displayed strong antimicrobial activity against both methicillin-susceptible S. aureus (MSSA) and MRSA isolates, with MIC values ranging from 8 to 16 μg/mL nih.gov. Specifically, the MIC50 and MIC90 values for MSSA were both 8 μg/mL, while for MRSA, the MIC50 was 8 μg/mL and the MIC90 was 16 μg/mL nih.gov. These findings underscore the potential of compounds with similar structural motifs to Rheediaxanthone B in combating S. aureus infections.

Table 1: Antibacterial Activity of Xanthone Analogues against Staphylococcus aureus

| Compound | Strain | MIC (µM) | MIC (µg/mL) |

|---|---|---|---|

| Xanthone 16 | S. aureus ATCC 25923 | 11 | 4 |

| Xanthone 16 | Methicillin-resistant S. aureus 272123 | 25 | 9 |

| RH17 | Methicillin-susceptible S. aureus (MSSA) | - | 8-16 |

Antimalarial Activity

Xanthone derivatives have been investigated for their potential as antimalarial agents. While specific IC50 values for Rheediaxanthone B against Plasmodium falciparum were not prominently available in the reviewed literature, studies on other hydroxyxanthone derivatives have shown promising results. For example, 1,6,8-trihydroxyxanthone demonstrated good in vitro antiplasmodial activity against both the 3D7 and FCR-3 strains of P. falciparum, with IC50 values of 6.10 ± 2.01 µM and 6.76 ± 2.38 µM, respectively nih.gov. This suggests that the hydroxylation pattern on the xanthone scaffold plays a crucial role in its antimalarial efficacy. The search for novel antimalarial compounds is critical due to the emergence of drug-resistant parasite strains, and xanthones represent a chemical class of interest for further investigation.

Table 2: In Vitro Antiplasmodial Activity of a Hydroxyxanthone Derivative

| Compound | P. falciparum Strain | IC50 (µM) |

|---|---|---|

| 1,6,8-trihydroxyxanthone | 3D7 | 6.10 ± 2.01 |

Anti-angiogenic Effects

The formation of new blood vessels, a process known as angiogenesis, is a critical step in tumor growth and metastasis. Consequently, agents that can inhibit angiogenesis are of significant interest in cancer research. While direct preclinical studies on the anti-angiogenic effects of Rheediaxanthone B are limited in the available literature, the broader class of polyphenolic compounds, which includes xanthones, has been investigated for such properties. Many natural compounds are known to possess anti-angiogenic potential, making them promising candidates for cancer chemoprevention researchgate.net. The investigation into the specific effects of Rheediaxanthone B on angiogenesis pathways would be a valuable area for future research to determine its potential as an anti-cancer agent.

Enzyme Inhibition Properties

Thymidylate Synthase

Rheediaxanthone B has been identified as an inhibitor of thymidylate synthase (TS), a crucial enzyme in DNA synthesis and a target for anticancer drugs. A study investigating novel inhibitors of parasitic nematode thymidylate synthase found that Rheediaxanthone B inhibited the enzyme from various species. The 50% inhibitory concentration (IC50) values for Rheediaxanthone B against thymidylate synthase from Trichinella spiralis (TsTS), Caenorhabditis elegans (CeTS), humans (hTS), and mice (mTS) were determined to be 50.8 µM, 11.4 µM, 17.9 µM, and 14.3 µM, respectively nih.gov. In the same study, a structurally similar compound, Alvaxanthone, was found to be a stronger inhibitor of some thymidylate synthase variants nih.gov. The inhibition of this key enzyme highlights the potential of Rheediaxanthone B as a lead compound for the development of antiproliferative agents.

Table 3: Inhibitory Activity of Rheediaxanthone B against Thymidylate Synthase (TS) from Different Species

| Enzyme Source | IC50 (µM) |

|---|---|

| Trichinella spiralis (TsTS) | 50.8 |

| Caenorhabditis elegans (CeTS) | 11.4 |

| Human (hTS) | 17.9 |

Topoisomerase I and Glucosamine-6-phosphate synthase

Topoisomerase I is another important target in cancer therapy, as its inhibitors can lead to DNA damage and cell death. Glucosamine-6-phosphate synthase is a key enzyme in the hexosamine biosynthetic pathway and is a target for antimicrobial and antidiabetic agents nih.govnih.gov. While the inhibitory activities of various compounds against these enzymes have been studied, specific preclinical data on the direct inhibition of Topoisomerase I or Glucosamine-6-phosphate synthase by Rheediaxanthone B were not found in the reviewed scientific literature. Further research is needed to explore the potential of Rheediaxanthone B and its analogues as inhibitors of these enzymes.

Mechanisms of Action of Rheediaxanthone B

Molecular Target Identification and Validation

Forkhead Box Protein M1 (FoxM1) Downregulation

Rheediaxanthone B has been identified as a potent downregulator of the Forkhead Box Protein M1 (FoxM1) transcription factor. researchgate.netplos.orgresearchgate.net This protein is a critical regulator of gene expression during the G2 phase of the cell cycle and mitosis. plos.org In colorectal cancer cell lines such as SW480 and Caco2, which exhibit high levels of FoxM1, treatment with Rheediaxanthone B leads to a significant decrease in FoxM1 protein levels. plos.org This downregulation is crucial for its cytotoxic effects, as cells exposed to the compound are unable to undergo regular mitosis, showing an absence of chromosome condensation. plos.orgresearchgate.net

The reduction of FoxM1 stability is a key mechanism of action for Rheediaxanthone B. bg.ac.rsthieme-connect.com Studies using cycloheximide-chase experiments have shown that Rheediaxanthone B reduces the stability of the FoxM1 protein. bg.ac.rsthieme-connect.com This destabilization can be prevented by the use of proteasome inhibitors like MG-132 and to a lesser extent by the lysosomal inhibitor bafilomycin A1, suggesting that Rheediaxanthone B promotes the degradation of FoxM1 through the proteasomal and, to some degree, the lysosomal pathways. bg.ac.rsthieme-connect.com The downregulation of FoxM1 is linked to the induction of cell death, as knockdown of FoxM1 expression prevents the activation of caspases. researchgate.netresearchgate.net

Topoisomerase I (topo I) Inhibition

In addition to its effects on FoxM1, Rheediaxanthone B has been shown to inhibit topoisomerase I (topo I). researchgate.netbg.ac.rsresearchgate.net Topoisomerase I is an essential enzyme that alters the topological state of DNA and is a known target for various anticancer drugs. cellmolbiol.org The inhibition of topoisomerase I by Rheediaxanthone B contributes to its cytotoxic activity by causing DNA double-strand breaks and inducing an early cell cycle arrest. bg.ac.rsthieme-connect.com This action may also indirectly affect FoxM1 levels, as the resulting DNA damage can compromise FoxM1 gene expression, further enhancing the compound's cell-killing effects. bg.ac.rsthieme-connect.comthieme-connect.com

Caspase Activation Pathways (Caspase 2, Caspase 7)

Rheediaxanthone B induces active cell death through the activation of specific caspase pathways. researchgate.netplos.org Notably, it triggers the activation of Caspase 2. researchgate.netplos.orgresearchgate.netnih.govnih.gov This activation is a key event in the cell death mechanism induced by Rheediaxanthone B, which resembles mitotic catastrophe rather than classical apoptosis. researchgate.netplos.orgresearchgate.netnih.govnih.gov In contrast to its derivative, 2-deprenyl-7-hydroxy-rheediaxanthone B (OH-XB), which primarily activates Caspase 7 and induces classical apoptosis, Rheediaxanthone B's activation of Caspase 2 points to a distinct cell death pathway. researchgate.netresearchgate.net The activation of Caspase 2 occurs alongside an increase in the levels of both pro-Caspase 2 and its activated form. researchgate.netplos.org

While Rheediaxanthone B is a potent activator of Caspase 2, it does not significantly activate Caspase 3, a key executioner caspase in classical apoptosis. plos.orgnih.gov In fact, levels of activated Caspase 3 may even be slightly reduced. researchgate.netplos.org

Modulation of DNA Damage Response Pathways (e.g., ATR pathway)

Rheediaxanthone B triggers a DNA damage response pathway downstream of ATR (Ataxia Telangiectasia and Rad3-related). plos.orgresearchgate.netnih.govnih.gov Upon exposure to the compound, there is a slight increase in the protein level of ATR, but not ATM (Ataxia-Telangiectasia Mutated). researchgate.net Downstream of ATR, an increase in both total and phosphorylated Chk1 is observed, along with a slight increase in total and phosphorylated Cdc2. researchgate.net Furthermore, Cdc25C, a phosphatase that activates the CyclinB/Cdc2 complex in G2, is clearly decreased. researchgate.net This modulation of the ATR pathway is indicative of the cellular response to the DNA damage induced by Rheediaxanthone B, likely through its inhibition of topoisomerase I. plos.orgnih.gov The activation of this pathway contributes to the observed cell cycle arrest and subsequent cell death. plos.orgresearchgate.netnih.gov

Interaction with Apoptosis-Related Proteins (e.g., Bcl2, Bclxl, PARP)

The interaction of Rheediaxanthone B with apoptosis-related proteins reveals a complex and non-classical cell death mechanism. plos.org Instead of a decrease, the anti-apoptotic proteins Bcl-2 and Bcl-xL are upregulated in cells treated with Rheediaxanthone B. researchgate.netplos.orgnih.govnih.gov This upregulation is consistent with the lack of Caspase 3 activation and the observation that the compound does not induce classical apoptosis. plos.orgresearchgate.netnih.govnih.gov

Cellular Processes Affected

Rheediaxanthone B significantly impacts several key cellular processes, primarily in cancer cells. It induces a loss of cell viability in a concentration-dependent manner in various colorectal cancer cell lines. plos.orgnih.govnih.gov This cytotoxic effect is a result of both cell cycle arrest and the induction of active cell death. plos.orgresearchgate.netnih.gov

The primary cellular processes affected by Rheediaxanthone B include:

Cell Cycle Arrest: The compound causes an accumulation of cells in the G2 and S phases of the cell cycle. plos.orgresearchgate.net This arrest is linked to the downregulation of FoxM1 and the activation of the ATR-Chk1 DNA damage response pathway. researchgate.netplos.org

Mitotic Catastrophe: Instead of undergoing classical apoptosis, cells treated with Rheediaxanthone B exhibit features of mitotic catastrophe. researchgate.netplos.org This is characterized by an inability to undergo regular mitosis, an absence of chromosome condensation, and an increase in nuclear size. researchgate.netplos.org

Active Cell Death: Rheediaxanthone B induces a time- and concentration-dependent active cell death, which is the main mechanism for cell loss. plos.orgnih.gov This process involves the loss of mitochondrial membrane potential. researchgate.net

Cell Proliferation Inhibition

Rheediaxanthone B has demonstrated a significant ability to inhibit the proliferation of various cancer cell lines. mdpi.com Studies on colorectal cancer (CRC) cells, including SW480, Caco-2, DLD1, SW620, and HCT116, have shown that Rheediaxanthone B induces a loss of cell viability in a concentration-dependent manner. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be in the range of 11–23 µM. nih.govnih.govplos.org In glioma and squamous carcinoma cells, Rheediaxanthone B was also identified as a potent proliferation inhibitor. mdpi.com

Table 1: IC50 Values of Rheediaxanthone B in Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) nih.govresearchgate.net | 95% Confidence Interval (µM) nih.govresearchgate.net |

|---|---|---|

| SW480 | 11.10 | 10.29–11.98 |

| Caco-2 | 11.02 | 9.315–13.04 |

| DLD1 | 20.06 | 16.66–24.16 |

| SW620 | 22.98 | 17.87–29.56 |

| HCT116 | 19.68 | 13.36–28.98 |

Cell Cycle Arrest

A key mechanism behind the anti-proliferative effects of Rheediaxanthone B is its ability to induce cell cycle arrest. nih.govplos.org In colorectal cancer cell lines, treatment with Rheediaxanthone B leads to an accumulation of cells in the G2/M and S phases of the cell cycle. nih.govnih.govplos.org

In SW480 cells, exposure to Rheediaxanthone B resulted in a dose-dependent increase in the percentage of cells in both the S-phase and G2/M phase, suggesting a G2/M phase arrest. nih.govresearchgate.net This was further corroborated by the observation of increased levels of Cyclin A and Cyclin B1, and decreased levels of Cyclin E. nih.govresearchgate.net In Caco-2 cells, the compound primarily caused an accumulation of cells in the S-phase, with a confirmed increase in Cyclin A levels. nih.govresearchgate.net This cell cycle blockade prevents cancer cells from proceeding through mitosis, thereby inhibiting their division and growth. nih.govresearchgate.net

Induction of Cell Death Phenotypes (e.g., Apoptosis, Mitotic Catastrophe)

Rheediaxanthone B is a potent inducer of active cell death in cancer cells; however, the mechanism is not typical apoptosis. nih.govplos.org While it causes a loss of mitochondrial membrane potential in a time- and concentration-dependent manner, classical markers of apoptosis are absent. nih.gov

Instead of activating Caspase 3, a key executioner in apoptosis, Rheediaxanthone B leads to the activation of Caspase 2. nih.govnih.govplos.org Furthermore, it does not induce the cleavage of Poly(ADP-ribose) polymerase (PARP), and levels of the anti-apoptotic proteins Bcl-2 and Bcl-xl are upregulated. nih.govplos.org These findings indicate that Rheediaxanthone B triggers a form of cell death more akin to mitotic catastrophe. nih.govplos.orgresearchgate.net This is characterized by the inability of the cells to undergo proper mitosis, leading to the formation of enlarged nuclei and eventual cell death. nih.govresearchgate.net The induction of mitotic catastrophe is a significant finding, as it can be effective in tumors that are resistant to conventional apoptosis-inducing therapies. nih.govplos.org

Signaling Pathway Modulation

The cellular effects of Rheediaxanthone B are mediated through the modulation of specific signaling pathways. A primary target of this compound is the transcription factor Forkhead Box M1 (FoxM1). nih.govplos.orgresearchgate.net FoxM1 is a crucial regulator of the expression of genes involved in G2/M phase progression. nih.gov Rheediaxanthone B has been shown to down-regulate FoxM1, which in turn prevents chromosome condensation and leads to a failure of mitosis. nih.govnih.govplos.org

Additionally, Rheediaxanthone B triggers the DNA damage response pathway downstream of ATR (Ataxia Telangiectasia and Rad3-related protein). nih.govnih.govplos.org This leads to the activation of Chk1 and is consistent with the observed G2 cell cycle arrest. nih.govplos.org The modulation of these pathways highlights the compound's multi-faceted approach to inhibiting cancer cell growth and survival. nih.govsemanticscholar.org

Structure Activity Relationship Sar Studies of Rheediaxanthone B and Its Analogues

Impact of Functional Groups on Biological Activity (e.g., Hydroxyl, Methylation, Prenyl Moiety)

The biological activities of Rheediaxanthone B and its analogues are significantly influenced by the presence and position of various functional groups, including hydroxyl, methyl, and prenyl moieties.

Hydroxyl Groups: The number and placement of hydroxyl (-OH) groups on the xanthone (B1684191) scaffold are critical determinants of biological activity, particularly antioxidant capacity. researchgate.net Hydroxyl groups can donate hydrogen atoms to neutralize free radicals, and their presence generally enhances this activity. researchgate.netencyclopedia.pub For instance, studies on flavonoids, which share structural similarities with xanthones, have shown that a higher number of hydroxyl groups correlates with increased antioxidant potential. encyclopedia.pub The position of these groups is also crucial; for example, in flavonoids, a 3',4'-catechol structure in the B-ring and a 5,7-m-dihydroxy arrangement in the A-ring enhance antioxidant capabilities. encyclopedia.pub In the context of xanthones, the presence of a hydroxyl group at position 7 is crucial for topoisomerase I inhibition. mdpi.comresearchgate.net

Methylation: The addition of a methyl (-CH3) group, or methylation, can have a profound impact on the biological activity of xanthones. nih.gov Research on analogues of 2-deprenyl-rheediaxanthone B has shown that methylation can alter cytotoxic effects. mdpi.comresearchgate.net While monomethylated derivatives of 2-deprenyl-7-hydroxy-rheediaxanthone B retained some cytotoxic activity against colorectal cancer cells, dimethylation almost completely abolished this activity. mdpi.comresearchgate.netmdpi.com This suggests that while a single methylation may be tolerated or even confer some activity, extensive methylation is detrimental. mdpi.comresearchgate.net Specifically, methylation of the 7-OH group significantly reduces the ability of the compound to inhibit topoisomerase I. mdpi.comresearchgate.net

Prenyl Moiety: Prenylation, the attachment of a prenyl group, is a common modification in natural products that often enhances biological activity. nih.govbeilstein-journals.org The prenyl group increases the lipophilicity of the molecule, which can improve its affinity for cell membranes and its ability to interact with protein targets. nih.govnih.gov In many classes of compounds, including flavonoids and xanthones, prenylation has been shown to boost antibacterial, anti-inflammatory, and cytotoxic activities. nih.govmdpi.com The position of the prenyl group is also a key factor. For example, in some xanthones, a prenyl group at position C-8 has been associated with greater anticancer activity compared to prenylation at C-2. mdpi.com

Stereochemical Influence on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on biological activity. uou.ac.in Different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different pharmacological and toxicological profiles because biological targets like enzymes and receptors are themselves chiral. nih.gov

While specific studies focusing solely on the stereochemical influence on the activity of Rheediaxanthone B are not extensively detailed in the provided results, the general principles of stereochemistry in drug action are well-established. For a molecule to interact effectively with its biological target, it must have a complementary shape. Even subtle differences in the spatial orientation of functional groups can dramatically alter binding affinity and, consequently, biological response. nih.gov For instance, in the case of acivicin (B1666538) isomers, stereochemistry was found to significantly affect antimalarial activity, suggesting a stereoselective uptake mechanism. nih.gov This highlights the importance of considering the specific three-dimensional structure when evaluating the biological potential of complex natural products like Rheediaxanthone B.

Comparative Analysis with Related Xanthones

To better understand the structure-activity relationships of Rheediaxanthone B, it is useful to compare its activity with that of structurally related xanthones.

2-deprenyl-7-hydroxy-rheediaxanthone B: This analogue differs from 2-deprenyl-rheediaxanthone B by the presence of an additional hydroxyl group at position 7. nih.govnih.gov Studies have shown that both compounds are highly active against colorectal cancer cells, inducing cell cycle arrest and cell death. nih.govnih.gov However, they exhibit different mechanisms of action. 2-deprenyl-7-hydroxy-rheediaxanthone B induces an S-phase cell cycle arrest and classical apoptosis, whereas 2-deprenyl-rheediaxanthone B causes a G2-M phase arrest and mitotic catastrophe. nih.gov Furthermore, 2-deprenyl-7-hydroxy-rheediaxanthone B has a stronger impact on topoisomerase I activity, which is attributed to the unmethylated hydroxyl group at position 7. mdpi.com

Methylated Xanthones: As discussed previously, methylation significantly impacts the cytotoxicity of Rheediaxanthone B analogues. mdpi.comresearchgate.net A comparative study of 2-deprenyl-rheediaxanthone B (XB) and 2-deprenyl-7-hydroxy-rheediaxanthone B (OH-XB) with their methylated derivatives in SW480 colorectal cancer cells revealed that monomethylated compounds had similar, though generally weaker, effects compared to their unmethylated counterparts. mdpi.comresearchgate.net In contrast, dimethylation led to a dramatic loss of cytotoxic activity. mdpi.comresearchgate.netmdpi.com This underscores the importance of free hydroxyl groups, particularly at position 7, for the biological activity of these xanthones. mdpi.comresearchgate.net

Alpha-mangostin (B1666899): Alpha-mangostin is a well-studied prenylated xanthone from the mangosteen fruit. researchgate.netplos.org Like Rheediaxanthone B, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.net In human colon cancer cells, alpha-mangostin has been shown to induce G1 cell cycle arrest and apoptosis. plos.org While both Rheediaxanthone B and alpha-mangostin are cytotoxic, their specific mechanisms and potency can vary depending on the cell line and the specific structural features of each molecule. plos.orgphcogj.com The presence and arrangement of prenyl and hydroxyl groups on the xanthone core are key determinants of their respective activities. researchgate.net

Table 1: Comparative Cytotoxic Activity of Rheediaxanthone B Analogues This table is interactive. You can sort and filter the data.

| Compound | Modification from Rheediaxanthone B | Key Activity Finding | Reference |

|---|---|---|---|

| 2-deprenyl-7-hydroxy-rheediaxanthone B | Addition of -OH at C7 | Stronger topoisomerase I inhibition. mdpi.com Induces S-phase arrest and apoptosis. nih.gov | mdpi.comnih.gov |

| Monomethylated analogues | Single methylation | Qualitatively similar but weaker cytotoxic effects. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Dimethylated analogues | Double methylation | Activity is almost completely abolished. mdpi.commdpi.com | mdpi.commdpi.com |

| Alpha-mangostin | Different substitution pattern | Induces G1 arrest and apoptosis in colon cancer cells. plos.org | plos.org |

Computational and In-silico Approaches for SAR (e.g., Molecular Docking)

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for investigating SAR. creative-proteomics.comulisboa.pt These in-silico approaches allow researchers to predict how a molecule will interact with a biological target and to identify the key structural features driving this interaction. ulisboa.pt

Molecular Docking: Molecular docking simulations have been used to study the binding of Rheediaxanthone B to various protein targets. For example, docking studies against human and C. elegans thymidylate synthase (TS) revealed that Rheediaxanthone B binds within the catalytic site of the enzyme. uniroma1.itresearchgate.net The primary interaction involves the formation of a hydrogen bond between a hydroxyl group on the xanthone ring and the side chain of an aspartate residue in the active site. mdpi.com These simulations provide a molecular-level explanation for the observed inhibitory activity and can guide the design of more potent inhibitors. uniroma1.it

QSAR: While specific QSAR studies for Rheediaxanthone B were not found in the provided results, this technique is widely used in drug discovery to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov By analyzing the physicochemical properties of molecules, QSAR can help to predict the activity of new, unsynthesized compounds, thereby accelerating the drug development process. ulisboa.pt

Table 2: Summary of Computational Studies on Rheediaxanthone B This table is interactive. You can sort and filter the data.

| Computational Method | Target | Key Finding | Reference |

|---|---|---|---|

| Molecular Docking | Thymidylate Synthase (human and C. elegans) | Binds to the catalytic site, with a hydroxyl group forming a hydrogen bond with an active site aspartate. mdpi.com | uniroma1.itresearchgate.netmdpi.com |

Analytical Methodologies for Rheediaxanthone B in Biological and Botanical Matrices

Advanced Chromatographic Techniques for Quantification (e.g., LC-UV, LC-MS/MS)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of Rheediaxanthone B from intricate mixtures. austinpublishinggroup.comnih.gov This method is often paired with detectors like Ultraviolet (UV) or Mass Spectrometry (MS) to enhance sensitivity and selectivity. austinpublishinggroup.combioanalysis-zone.comresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful tool for analyzing complex biological samples. researchgate.netwikipedia.org These methods offer high sensitivity and specificity, which are essential for pharmacokinetic studies. bioanalysis-zone.comwikipedia.org For instance, an LC-MS/MS method was successfully developed to quantify Rheediaxanthone B in rat plasma. mdpi.com

Reversed-phase HPLC coupled with a UV detector is a widely used method for the routine analysis of phenolic compounds, including xanthones, in plant extracts. nih.govphcogres.com The selection of the stationary phase, mobile phase, and detector settings are critical factors that influence the separation and quantification of these compounds. phcogres.com The use of a diode-array detector (DAD) with HPLC allows for the acquisition of UV spectra, which aids in the identification of the compounds. austinpublishinggroup.com

The following table summarizes some of the chromatographic methods used for the analysis of Rheediaxanthone B.

| Technique | Matrix | Detection | Key Findings |

| HPLC | Metaxya rostrata rootlets | UV and E-LSD | Isolated and identified 2-deprenyl-rheediaxanthone B. researchgate.netresearchgate.net |

| LC-HRMS | Metaxya rostrata rootlets | ESI-Qq-TOF MS | Confirmed the identity of isolated xanthones. mdpi.com |

| HPLC | Byrsonima crassifolia and Senna alata leaves | UV | Developed and validated a method for phenolic compound analysis. phcogres.com |

Spectroscopic Methods for Detection

Spectroscopic techniques are vital for the structural elucidation and identification of Rheediaxanthone B. acgpubs.org Nuclear Magnetic Resonance (NMR) and mass spectrometry are key among these methods. researchgate.netacgpubs.org

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, which is a critical step in its identification. acgpubs.org Fragmentation patterns observed in MS/MS experiments can provide further structural details. acgpubs.org Infrared (IR) spectroscopy can also be used to identify functional groups present in the molecule. acs.org

Sample Preparation and Matrix Effects

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract the analyte and remove interfering substances from the matrix. phenomenex.comrsc.org Common techniques for solid samples like plant material include homogenization, grinding, and drying. phenomenex.com For liquid samples such as plasma, methods like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are frequently used. phenomenex.comijpsjournal.com

The choice of extraction method depends on the nature of the sample and the analyte. For botanical samples, techniques like Soxhlet extraction and pressurized liquid extraction are common. dphen1.com In a study on Metaxya rostrata, a dichloromethane (B109758) extract of the rootlets was used for the isolation of xanthones. mdpi.com

Matrix effects are a significant challenge in quantitative LC-MS analysis, where co-eluting compounds from the sample can enhance or suppress the ionization of the target analyte, leading to inaccurate results. chromatographyonline.combataviabiosciences.comnih.gov These effects are particularly prominent in complex biological matrices. nih.govnih.gov Several strategies can be employed to evaluate and mitigate matrix effects, including the use of matrix-matched standards or stable isotope-labeled internal standards. nih.govresearchgate.net The post-extraction spike method is a common way to assess the extent of matrix effects. chromatographyonline.comnih.gov

Stability Studies in Various Media